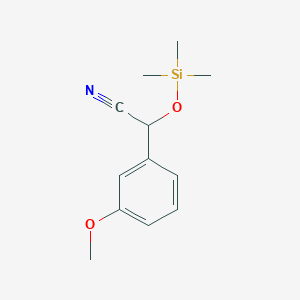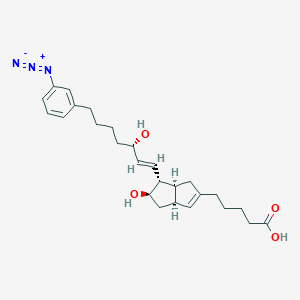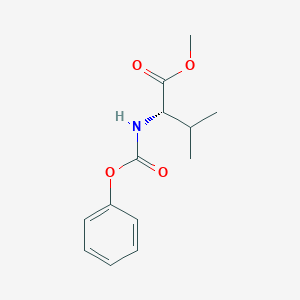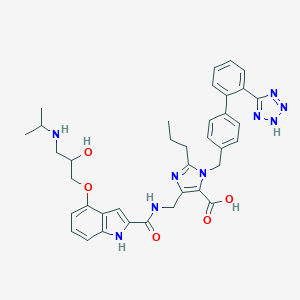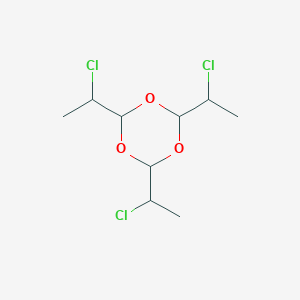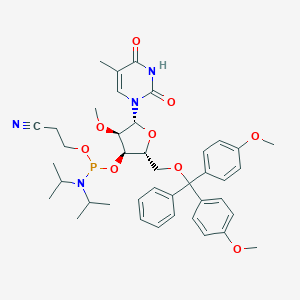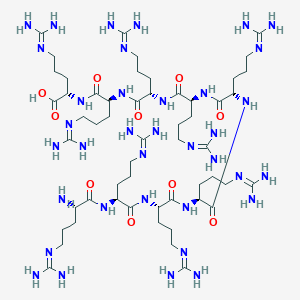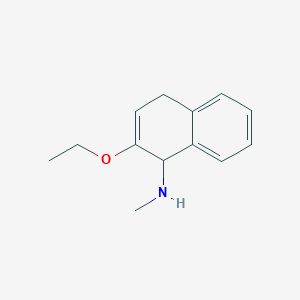
2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MEM belongs to the class of naphthalene derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine is not fully understood. However, it has been suggested that 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine may act by increasing the levels of certain neurotransmitters such as serotonin and norepinephrine in the brain. In addition, 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine may also modulate the activity of certain ion channels and receptors in the brain.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine has a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine has also been shown to decrease the levels of inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine in lab experiments is its relatively low toxicity. 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine has been shown to have low acute toxicity in animal models, making it a relatively safe compound to work with. However, one of the limitations of using 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine. One area of interest is the potential use of 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms by which 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine exerts its neuroprotective effects. In addition, there is also interest in exploring the potential use of 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine in the treatment of mood disorders such as depression and anxiety. Further studies are needed to determine the efficacy and safety of 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine in human clinical trials.
Méthodes De Synthèse
2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine can be synthesized using various methods, including the reduction of 2-ethoxy-1-nitronaphthalene, the reaction of 2-ethoxy-1-naphthylamine with formaldehyde and methylamine, and the reaction of 2-ethoxy-1-naphthylamine with methyl iodide and sodium hydride. However, the most commonly used method is the reduction of 2-ethoxy-1-nitronaphthalene using lithium aluminum hydride.
Applications De Recherche Scientifique
2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine has been extensively studied for its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects in animal models. In addition, 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
149438-72-2 |
|---|---|
Nom du produit |
2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine |
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine |
InChI |
InChI=1S/C13H17NO/c1-3-15-12-9-8-10-6-4-5-7-11(10)13(12)14-2/h4-7,9,13-14H,3,8H2,1-2H3 |
Clé InChI |
DLBXAHZYXVBERE-UHFFFAOYSA-N |
SMILES |
CCOC1=CCC2=CC=CC=C2C1NC |
SMILES canonique |
CCOC1=CCC2=CC=CC=C2C1NC |
Synonymes |
1-Naphthalenamine,2-ethoxy-1,4-dihydro-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



